molecular formula C14H16Cl4N2O8PtS B14334035 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate CAS No. 105856-32-4

3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate

Cat. No.: B14334035
CAS No.: 105856-32-4
M. Wt: 709.2 g/mol
InChI Key: UKVFKRGLLNSVNJ-UHFFFAOYSA-L
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Description

3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is a complex organometallic compound that incorporates platinum as a central metal ion. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and metal coordination sites makes it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate typically involves multi-step organic synthesis followed by metal coordination. The initial steps often include the formation of the organic ligand through reactions such as halogenation, amination, and hydroxylation. The final step involves the coordination of the platinum ion with the organic ligand under controlled conditions, often in the presence of a sulfate source to form the sulfate salt and water to yield the dihydrate form .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis reactors and metal coordination facilities. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

Major products formed from these reactions include quinone derivatives, reduced platinum complexes, and substituted phenolic compounds .

Scientific Research Applications

3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate has several scientific research applications:

    Chemistry: Used as a catalyst in organic reactions and as a precursor for synthesizing other complex organometallic compounds.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its therapeutic properties, particularly in chemotherapy for its ability to form platinum-DNA adducts that inhibit cancer cell replication.

    Industry: Utilized in the development of advanced materials with unique electronic and catalytic properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate involves its interaction with biological macromolecules. The platinum ion can form covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The compound also interacts with proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate is unique due to its complex structure, which allows for multiple modes of interaction with biological targets. Its combination of halogenated phenolic groups and platinum coordination provides a versatile platform for developing new therapeutic agents and materials .

Properties

105856-32-4

Molecular Formula

C14H16Cl4N2O8PtS

Molecular Weight

709.2 g/mol

IUPAC Name

3,5-dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate

InChI

InChI=1S/C14H12Cl4N2O2.H2O4S.2H2O.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;1-5(2,3)4;;;/h1-4,13-14,21-22H,19-20H2;(H2,1,2,3,4);2*1H2;/q;;;;+2/p-2

InChI Key

UKVFKRGLLNSVNJ-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)N)N)Cl)O.O.O.[O-]S(=O)(=O)[O-].[Pt+2]

Origin of Product

United States

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